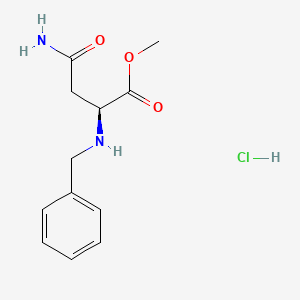

(S)-Methyl 4-amino-2-(benzylamino)-4-oxobutanoate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

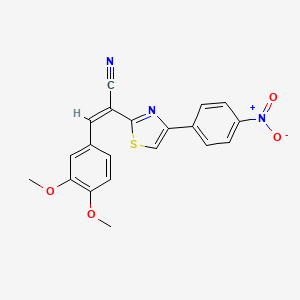

“(S)-Methyl 4-amino-2-(benzylamino)-4-oxobutanoate hydrochloride” is a complex organic compound. It contains an amino group (-NH2), a benzylamino group (C6H5CH2NH2), a methyl group (-CH3), and a carboxyl group (-COOH). The “S” denotes the stereochemistry of the molecule, indicating that it is the “S” (sinister, from Latin) or left isomer .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the connectivity of its atoms and the stereochemistry at its chiral centers. Unfortunately, without more specific information or a detailed structural diagram, it’s difficult to provide a comprehensive molecular structure analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar functional groups like the amino and carboxyl groups could impact the compound’s solubility, acidity/basicity, and intermolecular interactions .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

- The compound has been utilized in the synthesis of diaminomethylidene derivatives of tetronic acid. Methyl 4-chloro-3-oxobutanoate reacts with benzoylcyanamide, catalyzed by Ni(acac)2, to yield ketene N-benzoylaminal, which upon boiling in AcOH is transformed into 3-[(amino)(benzoylamino)methylidene]tetrahydrofuran-2,4-dione. This reaction pathway is significant for generating N,N-unsubstituted diaminomethylidene derivatives of tetronic acid, showcasing the compound's role in synthesizing complex organic structures (Prezent & Dorokhov, 2012).

- Another study highlights its use in generating chiral intermediates. (S)-Benzyl-2-(benzyloxycarbonylamino)-4-oxobutanoate was synthesized from L-methionine through a sequence involving methylation, hydrolysis, protection of carboxyl and amino groups, followed by oxidation. The process emphasizes its pivotal role in chiral chemistry and organic synthesis, underscoring the compound's versatility in constructing complex molecules with high optical purity (安莲英 et al., 2010).

Anticonvulsant Activity Exploration

- Research into anticonvulsant enaminones involved evaluating derivatives of methyl 4-(benzylamino)-6-methyl-2-oxocyclohex-3-en-1-oate for their potential in treating seizures. Although specific derivatives did not show activity against amygdala kindled seizures, the study provided insights into the structural-activity relationships and identified safer analogs through a specialized rat screen, demonstrating the compound's utility in medicinal chemistry research (Scott et al., 1993).

Bactericidal Activity Against MRSA

- A series of substituted benzamides, including derivatives structurally related to (S)-Methyl 4-amino-2-(benzylamino)-4-oxobutanoate hydrochloride, were assessed for bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the compound's potential as a scaffold for developing new antibacterial agents, with some derivatives showing significant bactericidal effects, thus indicating its application in addressing antibiotic resistance (Zadrazilova et al., 2015).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl (2S)-4-amino-2-(benzylamino)-4-oxobutanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3.ClH/c1-17-12(16)10(7-11(13)15)14-8-9-5-3-2-4-6-9;/h2-6,10,14H,7-8H2,1H3,(H2,13,15);1H/t10-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDFRLDCETLZVTL-PPHPATTJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)N)NCC1=CC=CC=C1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC(=O)N)NCC1=CC=CC=C1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline](/img/structure/B2879259.png)

![N-benzyl-N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2879262.png)

![2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B2879263.png)

![N-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2879266.png)

![[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2879275.png)